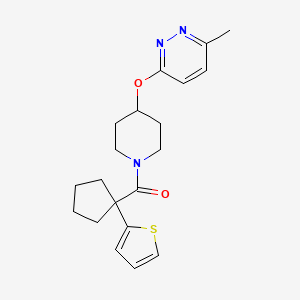
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound known as (4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C19H22N4O2S
- Molecular Weight : 366.47 g/mol
- CAS Number : 1797186-92-5
Research indicates that this compound may exert its biological effects through modulation of various signaling pathways, particularly those involved in cancer cell proliferation and survival. The presence of the piperidine and pyridazine moieties suggests potential interaction with neurotransmitter systems and kinases, which are critical in cancer biology.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of similar pyridazine derivatives against various cancer cell lines. For instance, a related study reported that compounds featuring triazole-pyridazine structures exhibited significant inhibitory activity against c-Met kinase, a target implicated in tumor growth and metastasis. The most promising derivative showed IC50 values of 1.06 µM against A549 cells, indicating substantial anticancer potential .
In Vitro Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 | c-Met inhibition |
| Compound 12e | MCF-7 | 1.23 ± 0.18 | c-Met inhibition |
| Compound 12e | HeLa | 2.73 ± 0.33 | c-Met inhibition |
These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells, particularly in lung and breast cancer models.
Structure-Activity Relationship (SAR)
The structure of this compound is critical in determining its biological activity. Substituents on the pyridazine and piperidine rings influence both potency and selectivity for target kinases.
Key Findings from SAR Studies:
- Pyridazine Substitution : Variations in substituents on the pyridazine ring significantly affect the compound’s cytotoxicity.
- Piperidine Ring : Modifications to the piperidine structure can enhance binding affinity to target proteins involved in tumor progression.
Case Studies
In a case study involving derivatives similar to this compound, researchers observed that specific modifications led to enhanced selectivity for c-Met over other kinases, suggesting a pathway for developing targeted therapies for cancers characterized by c-Met overexpression .
Propiedades
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-15-6-7-18(22-21-15)25-16-8-12-23(13-9-16)19(24)20(10-2-3-11-20)17-5-4-14-26-17/h4-7,14,16H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAPCCADMPUAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














